molecular formula C13H20Cl4N2 B4676444 (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

(2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride

Cat. No. B4676444
M. Wt: 346.1 g/mol
InChI Key: RQOCKWMNNYZJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride, commonly known as DCPIB, is a chemical compound that has gained significant attention in the scientific community due to its ability to inhibit volume-regulated anion channels (VRACs). VRACs play a crucial role in various physiological processes, including cell volume regulation, apoptosis, and cell migration. DCPIB has been widely used in scientific research to investigate the role of VRACs in different biological systems.

Mechanism of Action

DCPIB exerts its inhibitory effect on (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride by binding to the channel pore and blocking ion flux. (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride are important for regulating cell volume, and their dysfunction has been implicated in various pathological conditions. By inhibiting (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride, DCPIB can alter cell volume and induce apoptosis in cancer cells, making it a potential therapeutic target.
Biochemical and Physiological Effects:
DCPIB has been shown to affect various physiological processes, including cell volume regulation, apoptosis, and cell migration. In cancer cells, DCPIB-induced VRAC inhibition has been shown to induce apoptosis and inhibit cell proliferation. In neurons, DCPIB has been shown to modulate synaptic transmission and affect neuronal excitability. In cardiac cells, DCPIB has been shown to affect cardiac contractility and ion channel activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DCPIB in scientific research is its ability to selectively inhibit (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride. This allows for the investigation of the role of (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride in different biological systems without affecting other ion channels or transporters. However, DCPIB has some limitations, including its potential off-target effects and its limited solubility in non-polar solvents.

Future Directions

There are several potential future directions for research involving DCPIB. One potential area of research is the development of more potent and selective VRAC inhibitors. Another potential area of research is the investigation of the role of (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride in different diseases, including cancer and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanisms underlying DCPIB-induced VRAC inhibition and its potential therapeutic applications.

Scientific Research Applications

DCPIB has been extensively used in scientific research to investigate the role of (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride in various biological systems. It has been shown to inhibit (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride in different cell types, including cancer cells, neurons, and cardiac cells. DCPIB has been used to study the role of (2,6-dichlorobenzyl)(4-piperidinylmethyl)amine dihydrochloride in cell volume regulation, apoptosis, and cell migration. Furthermore, DCPIB has been used to investigate the potential therapeutic applications of VRAC inhibition in various diseases, including cancer and cardiovascular diseases.

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.2ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;;/h1-3,10,16-17H,4-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOCKWMNNYZJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CNCC2=C(C=CC=C2Cl)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichlorobenzyl)(piperidin-4-ylmethyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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